molecular formula C12H12FNO2S B13026106 Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13026106
M. Wt: 253.29 g/mol
InChI Key: RALKWIGRUFNJSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a fluorine atom at position 4 and a tert-butyl ester group at position 2. The thienopyridine scaffold combines aromatic thiophene and pyridine rings, conferring unique electronic and steric properties. The tert-butyl ester enhances lipophilicity and metabolic stability, while the fluorine substituent modulates electronic effects and bioavailability. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or anti-infective agents .

Properties

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H12FNO2S/c1-12(2,3)16-11(15)9-4-7-8(13)5-14-6-10(7)17-9/h4-6H,1-3H3

InChI Key

RALKWIGRUFNJSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)C=NC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the tert-butyl ester and fluorine substituents. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thieno[2,3-c]pyridine Derivatives

Methyl thieno[2,3-c]pyridine-2-carboxylate Structure: Shares the thieno[2,3-c]pyridine core but substitutes the tert-butyl ester with a methyl ester. However, it may decrease metabolic stability due to easier esterase-mediated hydrolysis . Synthesis: Prepared via similar routes, such as Buchwald-Hartwig amination or diazotization, but with methyl-protected intermediates .

4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid Structure: Lacks the ester group, featuring a carboxylic acid at position 2. Properties: The carboxylic acid enhances polarity, making it suitable for salt formation or conjugation. However, it may exhibit poorer membrane permeability compared to ester derivatives .

Thieno[2,3-b]pyridine Derivatives

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate Structure: Differs in ring junction ([2,3-b] vs. [2,3-c]), with amino and methyl substituents. The amino group introduces hydrogen-bonding capability, which may enhance target affinity .

3,6-Diamino-4-(2-chloro-4-morpholinophenyl)-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide (9r) Structure: Features a carboxamide group and chloro substituents.

Pyrrolo[2,3-c]pyridine Derivatives

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Structure: Replaces the thiophene ring with a pyrrole, altering electronic properties. Synthesis: Prepared via hydrogenation over Pd/C, achieving 60–85% yields. The pyrrolo core may reduce aromaticity compared to thienopyridines, impacting π-π stacking interactions .

Physicochemical and Pharmacological Properties

Compound Core Structure Molecular Weight (g/mol) logP* Solubility (mg/mL) Bioactivity
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 307.3 (calc) ~3.5 <0.1 (aqueous) Intermediate for kinase inhibitors
Methyl thieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 193.2 ~1.8 1.2 (aqueous) Synthetic intermediate
3,6-Diamino-N-(3-chlorophenyl)-... (9q) Thieno[2,3-b]pyridine 618.5 ~4.2 <0.05 (aqueous) Antiplasmodial (IC₅₀ = 0.12 µM)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 240.7 ~2.3 0.8 (aqueous) Not reported

*logP values estimated using fragment-based methods.

Key Research Findings

Metabolic Stability : Tert-butyl esters resist hydrolysis better than methyl or ethyl esters, prolonging half-life in vivo .

Structure-Activity Relationships (SAR): Antiplasmodial activity in thieno[2,3-b]pyridines correlates with halogen and carboxamide substituents, suggesting similar optimization strategies for [2,3-c] analogs .

Biological Activity

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a thieno[2,3-c]pyridine core, a fluorine atom at the 4-position, and a tert-butyl ester at the carboxylate group. Its molecular formula is C12H12FN1O2S1C_{12}H_{12}FN_1O_2S_1 with a molecular weight of approximately 253.29 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine ring followed by the introduction of the tert-butyl ester and fluorine substituent. The reaction conditions and reagents are critical for obtaining high yields and purity .

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. Preliminary studies suggest that compounds within this class may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show potential against bacterial strains.
  • Anticancer Properties : Early investigations indicate that this compound might influence cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds. Here are some notable findings:

  • Anticancer Activity :
    • A study on thieno[2,3-c]pyridine derivatives indicated that certain modifications could lead to enhanced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to increase potency .
  • Enzyme Interaction Studies :
    • Research has demonstrated that compounds with similar structures can inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. This inhibition can lead to reduced triglyceride synthesis and may have implications for treating metabolic disorders .
  • Pharmacological Potential :
    • A review highlighted the role of thieno[2,3-c]pyridine derivatives in drug development, emphasizing their versatility in targeting different biological pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its potential better.

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylateC12H12ClN1O2S1Contains chlorine instead of fluorine
Tert-butyl thieno[2,3-c]pyridine-2-carboxylic acidC11H13N1O2S1Lacks fluorine; presents carboxylic acid functional group
Tert-butyl 5-fluoro-thieno[3,2-b]pyridine-6-carboxylic acidC11H11F1N1O2S1Different position of fluorine; potential different biological activity

These variations highlight how small structural changes can significantly influence biological activity and interaction profiles.

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